molecular formula C12H9ClN2O2 B6329962 5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid CAS No. 1314988-07-2

5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid

Cat. No.: B6329962
CAS No.: 1314988-07-2
M. Wt: 248.66 g/mol
InChI Key: RGTHWTRTPIVDCT-UHFFFAOYSA-N
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Description

5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid is an organic compound that features a pyridine ring substituted with an amino group at the 6th position and a benzoic acid moiety substituted with a chlorine atom at the 2nd position

Properties

IUPAC Name

5-(6-aminopyridin-3-yl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-3-1-7(5-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTHWTRTPIVDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common route starts with the chlorination of benzoic acid to form 2-chlorobenzoic acid. This intermediate is then subjected to a coupling reaction with 6-aminopyridine under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to promote the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce nitro or amino derivatives .

Scientific Research Applications

5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Aminopyridin-3-YL)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-(6-Aminopyridin-3-YL)acrylate: This compound has a similar pyridine ring but features an acrylate group instead of a benzoic acid moiety.

    6-Aminopyridine-3-boronic acid: This compound has a boronic acid group instead of a benzoic acid moiety.

Uniqueness

The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields .

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